Cas no 88334-81-0 (Methanesulfonamide, N-[3-(1-piperazinyl)propyl]-)
![Methanesulfonamide, N-[3-(1-piperazinyl)propyl]- structure](https://nl.kuujia.com/scimg/cas/88334-81-0x500.png)
88334-81-0 structure
Productnaam:Methanesulfonamide, N-[3-(1-piperazinyl)propyl]-
Methanesulfonamide, N-[3-(1-piperazinyl)propyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Methanesulfonamide, N-[3-(1-piperazinyl)propyl]-
- N-(3-piperazin-1-ylpropyl)methanesulfonamide
- N-[3-(Piperazin-1-yl)propyl]methanesulfonamide
- DTXSID80651195
- 88334-81-0
-
- Inchi: InChI=1S/C8H19N3O2S/c1-14(12,13)10-3-2-6-11-7-4-9-5-8-11/h9-10H,2-8H2,1H3
- InChI-sleutel: JVMVNTKGJBAMDQ-UHFFFAOYSA-N
- LACHT: CS(=O)(=O)NCCCN1CCNCC1
Berekende eigenschappen
- Exacte massa: 221.11979803g/mol
- Monoisotopische massa: 221.11979803g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 5
- Complexiteit: 242
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 69.8Ų
- XLogP3: -0.9
Methanesulfonamide, N-[3-(1-piperazinyl)propyl]- Gerelateerde literatuur
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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